Cas no 1049486-04-5 (1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)

1-(4-Butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a specialized heterocyclic compound featuring a piperazine core functionalized with a butoxybenzoyl group and a tetrazole-linked methylphenyl moiety. This structure imparts unique physicochemical properties, making it valuable for applications in medicinal chemistry and material science. The presence of the tetrazole ring enhances its potential as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity in drug design. The butoxybenzoyl group contributes to lipophilicity, influencing solubility and membrane permeability. Its modular synthesis allows for further derivatization, enabling tailored modifications for specific research or industrial applications. The compound's stability and functional versatility make it a promising candidate for exploratory studies in pharmaceuticals and advanced materials.
1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine structure
1049486-04-5 structure
Product Name:1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
CAS No:1049486-04-5
MF:C24H30N6O2
MW:434.534004688263
CID:6093430
PubChem ID:30858112
Update Time:2025-06-14

1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
    • (4-butoxyphenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
    • 1049486-04-5
    • AKOS024502834
    • VU0638900-1
    • F5250-0716
    • (4-butoxyphenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
    • Inchi: 1S/C24H30N6O2/c1-3-4-17-32-22-11-7-20(8-12-22)24(31)29-15-13-28(14-16-29)18-23-25-26-27-30(23)21-9-5-19(2)6-10-21/h5-12H,3-4,13-18H2,1-2H3
    • InChI Key: ZSJSOIHCBQRTIC-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(OCCCC)C=C1)(N1CCN(CC2N(C3=CC=C(C)C=C3)N=NN=2)CC1)=O

Computed Properties

  • Exact Mass: 434.24302422g/mol
  • Monoisotopic Mass: 434.24302422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 76.4Ų

1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Pricemore >>

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Additional information on 1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Recent Advances in the Study of 1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS: 1049486-04-5)

The compound 1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS: 1049486-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.

One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary studies suggest that it exhibits high affinity for certain receptor types, making it a candidate for further investigation in the treatment of neurological and inflammatory disorders. The presence of the tetrazole ring and the butoxybenzoyl group in its structure is believed to contribute to its bioactivity and stability under physiological conditions.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of this compound to enhance its pharmacokinetic properties. The study highlighted the importance of the piperazine moiety in improving the compound's solubility and bioavailability. Additionally, in vitro and in vivo experiments demonstrated its efficacy in modulating specific signaling pathways, further supporting its therapeutic potential.

Another significant development is the investigation of this compound's safety profile. Toxicology studies conducted in animal models have provided preliminary data on its tolerability and potential side effects. These findings are crucial for advancing the compound into preclinical and clinical trials. Researchers are also exploring its potential as a lead compound for the development of novel analogs with improved efficacy and reduced toxicity.

In summary, the latest research on 1-(4-butoxybenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS: 1049486-04-5) underscores its potential as a valuable candidate for drug development. Continued efforts in optimizing its structure and understanding its mechanism of action will be essential for translating these findings into clinical applications. The compound's unique chemical properties and promising biological activity make it a subject of ongoing interest in the pharmaceutical industry.

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